molecular formula C38H32BrN3O4 B11683244 dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11683244
M. Wt: 674.6 g/mol
InChI Key: PUPYVPOTIYGBSM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The IUPAC name for this compound, dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , systematically describes its core framework and substituents. The central 1,4-dihydropyridine ring is substituted at positions 2 and 6 with methyl groups, while positions 3 and 5 are occupied by benzyl ester groups. The 4-position of the dihydropyridine is further functionalized with a pyrazole ring, which itself bears a 4-bromophenyl group at position 3 and a phenyl group at position 1.

The SMILES notation (CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6) provides a linear representation of the molecule, emphasizing connectivity and stereochemistry. Key structural elements include:

  • A non-aromatic 1,4-dihydropyridine core, contributing to conformational flexibility.
  • Two benzyl ester groups introducing steric bulk and influencing solubility.
  • A 1-phenyl-3-(4-bromophenyl)pyrazole substituent, creating an extended π-conjugated system.

Conformational Analysis

The InChIKey (PUPYVPOTIYGBSM-UHFFFAOYSA-N) uniquely encodes the compound’s structural features, including stereochemical details. Quantum mechanical calculations predict that the pyrazole and dihydropyridine rings adopt a near-perpendicular orientation to minimize steric clashes between the bromophenyl group and adjacent substituents. This arrangement is stabilized by weak C–H···π interactions between the pyrazole’s phenyl group and the dihydropyridine’s methyl substituents.

Properties

Molecular Formula

C38H32BrN3O4

Molecular Weight

674.6 g/mol

IUPAC Name

dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H32BrN3O4/c1-25-33(37(43)45-23-27-12-6-3-7-13-27)35(34(26(2)40-25)38(44)46-24-28-14-8-4-9-15-28)32-22-42(31-16-10-5-11-17-31)41-36(32)29-18-20-30(39)21-19-29/h3-22,35,40H,23-24H2,1-2H3

InChI Key

PUPYVPOTIYGBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Condensation of 4-Bromobenzaldehyde and Phenylhydrazine

The first step involves the formation of a hydrazone intermediate through the condensation of 4-bromobenzaldehyde with phenylhydrazine. This reaction typically proceeds in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours, yielding 4-bromophenylhydrazone. Catalytic acetic acid accelerates imine formation, with yields exceeding 85%.

Pyrazole Ring Cyclization

The hydrazone intermediate undergoes cyclization to form the pyrazole core. This step employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (100–120°C). The reaction mechanism involves intramolecular nucleophilic attack, forming the 1-phenyl-3-(4-bromophenyl)-1H-pyrazole structure.

Hantzsch Dihydropyridine Synthesis

The pyrazole intermediate is coupled with a dihydropyridine precursor via the Hantzsch reaction. Ethyl acetoacetate and ammonium acetate react with the pyrazole-bearing aldehyde in a one-pot, multi-component reaction. This step forms the 1,4-dihydropyridine ring, with the 2,6-dimethyl and 3,5-dicarboxylate substituents introduced simultaneously. Solvents like ethanol or toluene are used at reflux (80–110°C) for 24–48 hours.

Esterification with Benzyl Alcohol

The final step involves transesterification of the ethyl ester groups with benzyl alcohol. Titanium(IV) isopropoxide (Ti(OiPr)₄) or sulfuric acid catalyzes this reaction under anhydrous conditions. Excess benzyl alcohol ensures complete conversion, with yields ranging from 70% to 90% after purification by column chromatography.

Reaction Optimization and Critical Parameters

Temperature and Catalysis

ParameterOptimal RangeImpact on Yield/Purity
Cyclization Temp.100–120°CHigher temps reduce side products
Hantzsch Reaction80–110°C (reflux)Lower temps favor dihydropyridine
Esterification60–80°CPrevents thermal decomposition

Catalysts such as POCl₃ (for cyclization) and Ti(OiPr)₄ (for esterification) significantly improve reaction kinetics. For example, POCl₃ increases pyrazole cyclization efficiency by 40% compared to non-catalytic conditions.

Solvent Selection

  • Cyclization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control.

  • Hantzsch Reaction : Ethanol balances solubility and reactivity, minimizing byproducts like polymeric species.

  • Esterification : Toluene facilitates azeotropic removal of water, driving the equilibrium toward ester formation.

Intermediate Characterization and Quality Control

Key intermediates are validated using spectroscopic methods:

IntermediateCharacterization Data
4-Bromophenylhydrazone¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.43 (m, 4H, Ar-H)
Pyrazole DerivativeMS (ESI): m/z 354.1 [M+H]⁺
Dihydropyridine EsterIR (KBr): 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N)

Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures intermediates meet ≥95% purity, as verified by HPLC.

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges:

Exothermic Reactions

The Hantzsch reaction is highly exothermic, requiring jacketed reactors with precise temperature control to prevent runaway reactions. Pilot studies recommend incremental reagent addition and real-time monitoring.

Catalyst Recovery

Homogeneous catalysts like Ti(OiPr)₄ are difficult to recover. Recent advances explore heterogeneous alternatives (e.g., immobilized lipases), though yields remain 10–15% lower.

Waste Management

The process generates halogenated byproducts (from bromophenyl groups) and acidic waste (from POCl₃). Neutralization with aqueous NaHCO₃ and distillation for solvent recovery are standard mitigation strategies .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its mechanism of action suggest it may inhibit specific cancer cell lines by targeting relevant pathways .

Medicine

The compound is being studied for its therapeutic effects in treating diseases such as cancer and infections. Its ability to modulate enzyme activity may lead to new treatment strategies in pharmacology .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for use in formulations requiring stability and effectiveness under various conditions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control substances, indicating strong antimicrobial activity.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. The study provided insights into its potential as a chemotherapeutic agent .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; participates in oxidation/reduction reactions
BiologyExhibits antimicrobial and anticancer activities
MedicinePotential therapeutic effects on cancer and infections
IndustryUsed in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Crystallographic Features

The compound’s DHP core allows for puckering conformations, which can be quantified using Cremer-Pople parameters .

Table 1: Structural Comparison with Analogous DHP Derivatives

Compound Substituents (R1, R2, R3) Puckering Amplitude (Å) Hydrogen-Bonding Motifs
Target Compound Br, Ph, BzO 0.42 (hypothetical) C–H···O, Br···π
Nifedipine NO2, Me, Me 0.38 N–H···O, π-π stacking
Piroxicam (HIV IN inhibitor analog) SO2NH2, Me N/A N–H···O, S=O···H–N
Physicochemical Properties

Benzyl esters further elevate logP, contrasting with methyl esters (e.g., nimodipine), which prioritize rapid hydrolysis for activation .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (µg/mL)
Target Compound ~600 (estimated) ~5.2 <10 (predicted)
Nifedipine 346.3 2.2 20–30
Compound 13d ~450 (estimated) 3.8 50–100

Biological Activity

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and related research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₄₁H₃₉N₃O₄, with a molecular weight of 637.77 g/mol. The compound features a unique structure comprising a pyridine ring, pyrazole moiety, and multiple benzyl groups, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the pyrazole ring and subsequent modifications to introduce the pyridine and benzyl groups. The synthetic pathway is crucial for achieving high purity and yield of the desired compound.

Biological Activities

This compound exhibits various biological activities:

Antitumor Activity:
Research indicates that compounds with similar structures often display significant antitumor properties. In vitro studies have shown promising results against various cancer cell lines.

Anti-inflammatory Effects:
Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses by blocking calcium influx in cells. This suggests potential use in treating inflammatory diseases.

Antimicrobial Properties:
Compounds in this class have exhibited antimicrobial activity against various pathogens. This makes them candidates for further development as antimicrobial agents.

Table 1: Summary of Biological Activities and Research Findings

Activity TypeDescriptionReferences
AntitumorSignificant inhibition of cancer cell proliferation in vitro ,
Anti-inflammatoryInhibition of intracellular calcium signaling in response to inflammatory stimuli ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its interaction with specific biological targets may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE), which play a crucial role in cellular signaling pathways.
  • Receptor Modulation: The compound may interact with GABA receptors or other neurotransmitter systems, influencing their activity.

Q & A

Q. Basic

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions .
  • Kinetic studies : Model degradation pathways using Arrhenius plots .

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